molecular formula C16H19NO4 B14014867 1-Boc-3-formyl-5-methoxy-7-methyl-1h-indole

1-Boc-3-formyl-5-methoxy-7-methyl-1h-indole

Cat. No.: B14014867
M. Wt: 289.33 g/mol
InChI Key: PKLIYKAMYCHISC-UHFFFAOYSA-N
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Description

1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole typically involves the protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group, followed by formylation and methylation reactions. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize yield optimization, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing reagents like halogens, alkylating agents, or acylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions lead to various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-Boc-5-methoxy-7-methyl-1H-indole-4-carbaldehyde
  • tert-butyl 4-formyl-5-methoxy-1H-indole-7-carboxylate
  • tert-pentyl 4-formyl-5-methoxy-1H-indole-7-carboxylate

Comparison: 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl 3-formyl-5-methoxy-7-methylindole-1-carboxylate

InChI

InChI=1S/C16H19NO4/c1-10-6-12(20-5)7-13-11(9-18)8-17(14(10)13)15(19)21-16(2,3)4/h6-9H,1-5H3

InChI Key

PKLIYKAMYCHISC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2C=O)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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